molecular formula C13H25NO4S B8226280 (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate

(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate

Cat. No.: B8226280
M. Wt: 291.41 g/mol
InChI Key: AFSKWXGSKKCBDW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate typically involves the protection of the amino group with a Boc group and the esterification of the carboxyl group with a tert-butyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and tert-butyl alcohol for the esterification .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, preventing unwanted reactions at the amino group. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is unique due to the presence of the thiol group, which provides additional reactivity and functionality in synthetic applications. This makes it particularly useful in the synthesis of sulfur-containing peptides and other compounds .

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4S/c1-12(2,3)17-10(15)9(7-8-19)14-11(16)18-13(4,5)6/h9,19H,7-8H2,1-6H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSKWXGSKKCBDW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCS)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCS)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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